molecular formula C20H11BrN4O3 B5487722 2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)-2-furyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)-2-furyl]acrylonitrile

Cat. No. B5487722
M. Wt: 435.2 g/mol
InChI Key: DQFVZSIYHYIOKH-FMIVXFBMSA-N
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Description

The molecule “2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)-2-furyl]acrylonitrile” is a complex organic compound. It contains several functional groups and rings including a benzimidazole ring, a furyl group, a nitrophenyl group, and an acrylonitrile group. The presence of these groups suggests that this compound may have interesting chemical and physical properties, and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzimidazole ring, followed by the introduction of the furyl, nitrophenyl, and acrylonitrile groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole ring, for example, is a fused ring system consisting of a benzene ring and an imidazole ring. The furyl group is a five-membered ring containing an oxygen atom, and the nitrophenyl group consists of a benzene ring with a nitro group attached .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acrylonitrile group could potentially undergo addition reactions, and the nitro group in the nitrophenyl ring could potentially be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing nitro groups can sometimes be explosive, and acrylonitriles can be toxic and potentially carcinogenic .

Future Directions

The future directions for research on this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and the development of methods for its safe and efficient synthesis .

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrN4O3/c21-13-5-7-15(18(10-13)25(26)27)19-8-6-14(28-19)9-12(11-22)20-23-16-3-1-2-4-17(16)24-20/h1-10H,(H,23,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFVZSIYHYIOKH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Br)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Br)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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